![molecular formula C14H15BrN6O2S B2686438 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione CAS No. 887864-62-2](/img/structure/B2686438.png)
8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C14H15BrN6O2S and its molecular weight is 411.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study demonstrated the synthesis of new [c,d]-fused purinediones, exploring the chemical reactions and synthesis routes starting from related pyrimidine and purine compounds, which could have implications for the synthesis and functionalization of similar compounds like 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione (Šimo et al., 1995).
- Another research focused on the synthesis of acyclic nucleoside and nucleotide analogs derived from 8-bromoadenine derivatives, which could indicate the potential of this compound in the development of nucleoside analogs with possible therapeutic applications (Janeba et al., 2000).
- Research on the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library via a sulfur intermediate reveals a methodological approach that could be applicable to the synthesis of a wide range of purine derivatives, suggesting a pathway for generating diverse compounds based on the core structure of this compound (Liu et al., 2005).
Potential Biological Activities
- A study on the antidepressant properties of a compound synthesized from this compound indicated significant antidepressant activity, suggesting the therapeutic potential of similar compounds in treating depression (Khaliullin et al., 2017).
Unusual Reactions and Derivatives
- An unusual reaction of 8-bromo-substituted purine derivatives with trisamine was explored, highlighting the complexity and unexpected outcomes in the chemical reactions involving such compounds, which could lead to novel synthetic pathways or uncover new properties of these chemicals (Khaliullin & Shabalina, 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes .
Mode of Action
This compound interacts with DPP4 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism .
Biochemical Pathways
By inhibiting DPP4, this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The downstream effects include enhanced secretion of insulin, reduced secretion of glucagon, and slowed gastric emptying .
Pharmacokinetics
As a potential drug for type 2 diabetes, it is expected to have suitable absorption, distribution, metabolism, and excretion properties to ensure effective bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP4 enzyme activity . At the cellular level, this results in increased levels of incretin hormones, leading to improved regulation of glucose metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, such as the pH and enzymatic conditions of the gastrointestinal tract, and external factors such as diet and lifestyle
Propiedades
IUPAC Name |
8-bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN6O2S/c1-8-4-5-16-13(17-8)24-7-3-6-21-9-10(18-12(21)15)20(2)14(23)19-11(9)22/h4-5H,3,6-7H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMHCVMEDBEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
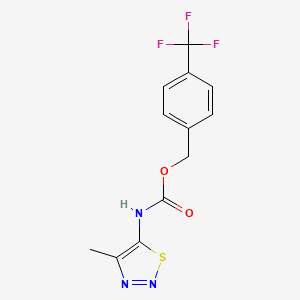
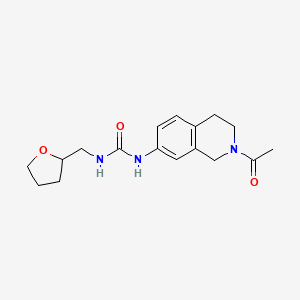


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
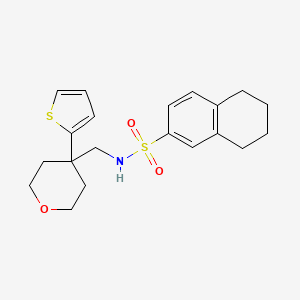
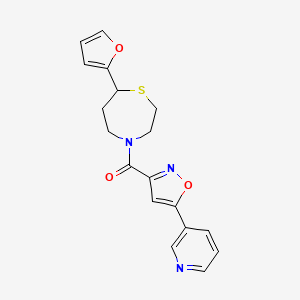
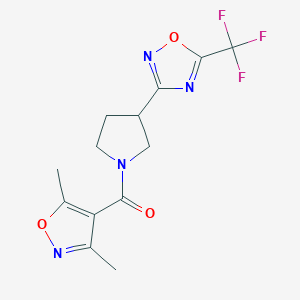
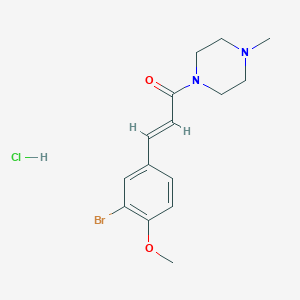
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
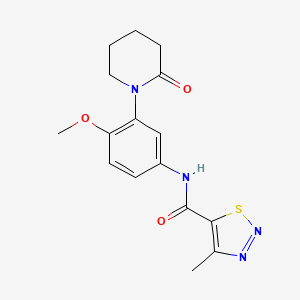
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
